molecular formula C13H11NO4 B174894 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid CAS No. 107550-30-1

5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Cat. No. B174894
CAS RN: 107550-30-1
M. Wt: 245.23 g/mol
InChI Key: TUJMNQZMSQDVAR-UHFFFAOYSA-N
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Description

The compound “5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid” is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it may involve reactions similar to the Suzuki–Miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another possible method could involve the protodeboronation of pinacol boronic esters .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a pyridine ring with a benzyloxy group at the 5-position and a carboxylic acid group at the 2-position. The 4-position appears to have a carbonyl group, indicating the presence of a ketone .


Chemical Reactions Analysis

The compound may undergo reactions similar to other pyridine derivatives. For example, the benzyloxy group could be susceptible to free radical attack . The carboxylic acid group could participate in typical acid-base reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, benzoic acid, which shares the carboxylic acid group, is soluble in water and has a density of 1.32 g/cm3 at 20 °C .

Scientific Research Applications

Coordination Polymers and Photophysical Properties

Research involving derivatives similar to 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid has led to the development of new aromatic carboxylic acids used in synthesizing lanthanide coordination compounds. These compounds have been studied for their photophysical properties, showing potential applications in light harvesting and luminescence efficiency (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Synthesis of Oxazole-4-Carboxylic Acid Esters

A method involving the reaction of ethyl isocyanoacetic acid with sodium hydride, followed by treatment with various carboxylic acids, has been developed to synthesize 5-substituted oxazole-4-carboxylic acid esters. This process is applicable to a range of carboxylic acids, indicating a broad potential for synthesizing various derivatives (Tormyshev et al., 2006).

Calcium-Channel Antagonist Activity

Studies on 1,4-dihydropyridine derivatives, which are structurally related to 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid, have shown potential calcium-channel antagonist activity. This suggests possible applications in cardiovascular and neurological therapeutics (Linden, Şafak, Şimşek, & Gündüz, 2011).

Nickel Coordination Polymers and Contaminant Removal

Research involving nickel coordination polymers assembled from similar compounds has explored their use in electrochemistry, fluorescence responses, and removal of contaminants. These findings highlight potential environmental applications (Zhao et al., 2020).

Crystal Structure Analysis

Crystal structure and conformational studies of related pyridine derivatives have been conducted, providing valuable insights into molecular configurations and interactions. This research aids in the understanding of molecular behavior in various chemical processes (Pandian et al., 2014).

Future Directions

Future research could focus on synthesizing this compound and studying its potential applications. For instance, if it shows promising biological activity, it could be developed into a new drug .

properties

IUPAC Name

4-oxo-5-phenylmethoxy-1H-pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c15-11-6-10(13(16)17)14-7-12(11)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJMNQZMSQDVAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CNC(=CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60453533
Record name 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid

CAS RN

107550-30-1
Record name 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

300 g (1.22 mol) of 4-oxo-5-(phenylmethoxy)-4H-pyran-2-carboxylic acid was put into a flask and 5 l of 33% ammonium hydroxide was carefully added with stirring. The reaction mixture was then stirred under reflux. After 3 hours, one additional liter of 33% ammonium hydroxide was added slowly. Stirring was continued for further 2 hours under reflux. The reaction solution was then evaporated until the product crystallized. The product was transferred back into the reaction flask and water added until a clear solution was obtained (approximately 5 l, pH 6.38). This solution was stirred vigorously while concentrated hydrochloric acid was added dropwise until a pH of 3 was obtained. The precipitated white product was removed by filtration, thoroughly washed with water and dried. Yield: 273 g.
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Synthesis routes and methods II

Procedure details

300 g (1.22 mol) of 4-oxo-5-(phenylmethoxy)-4H-pyran-2-carboxylic acid was put into a flask and 5 1 of 33% NH4OH was carefully added with stirring. The reaction mixture was then stirred under reflux. After 3 hours, one additional liter of 33% NH4OH was added slowly. Stirring was continued for further 2 hours under reflux. The reaction solution was then evaporated until the product crystallized. The product was transferred back into the reaction flask and water added until a clear solution was obtained (approximately 5 1, pH 6.38). This solution was stirred vigorously while concentrated hydrochloric acid was added dropwise until a pH of 3 was obtained. The precipitated white product was removed by filtration, thoroughly washed with water and dried. Yield: 273 g (1.12 mol)=91.8%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid
Reactant of Route 3
5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid
Reactant of Route 4
5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid
Reactant of Route 5
5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid
Reactant of Route 6
5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid

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